molecular formula C15H28BrNO2 B15195124 trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester) CAS No. 17943-42-9

trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester)

Cat. No.: B15195124
CAS No.: 17943-42-9
M. Wt: 334.29 g/mol
InChI Key: IULOGBTXIGCYDK-AYLYHVLCSA-M
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Description

trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester): is a chemical compound with the molecular formula C15H28BrNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester) typically involves the reaction of octahydro-1-hydroxy-5-methyl-2H-quinolizinium bromide with valeric acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to promote the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex quinolizinium derivatives. It serves as a precursor for various chemical transformations and functionalization reactions .

Biology: In biological research, trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester) is studied for its potential pharmacological activities. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine: The compound is being investigated for its therapeutic potential in treating certain diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester) involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison: Compared to its analogs, trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester) exhibits unique properties due to the valerate ester group. This group can influence the compound’s solubility, stability, and biological activity. The valerate ester may enhance the compound’s ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent .

Properties

CAS No.

17943-42-9

Molecular Formula

C15H28BrNO2

Molecular Weight

334.29 g/mol

IUPAC Name

[(1R,9aR)-5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl] pentanoate;bromide

InChI

InChI=1S/C15H28NO2.BrH/c1-3-4-10-15(17)18-14-9-7-12-16(2)11-6-5-8-13(14)16;/h13-14H,3-12H2,1-2H3;1H/q+1;/p-1/t13-,14-,16?;/m1./s1

InChI Key

IULOGBTXIGCYDK-AYLYHVLCSA-M

Isomeric SMILES

CCCCC(=O)O[C@@H]1CCC[N+]2([C@@H]1CCCC2)C.[Br-]

Canonical SMILES

CCCCC(=O)OC1CCC[N+]2(C1CCCC2)C.[Br-]

Origin of Product

United States

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